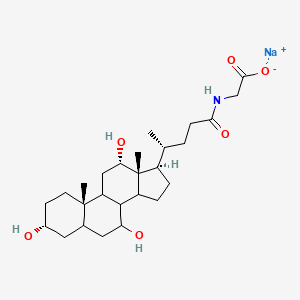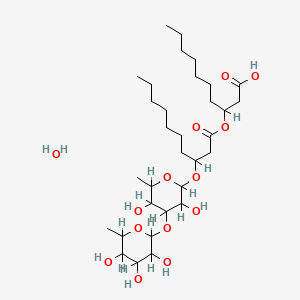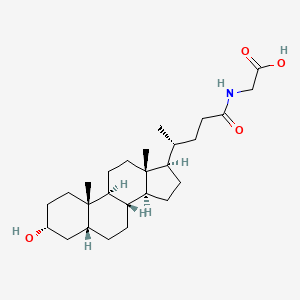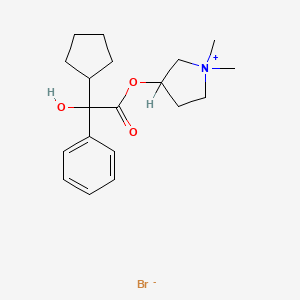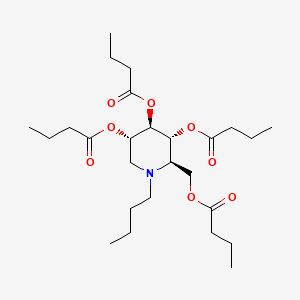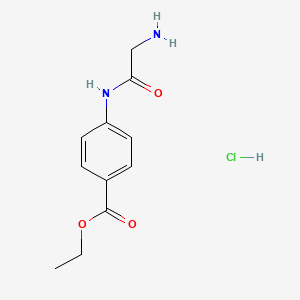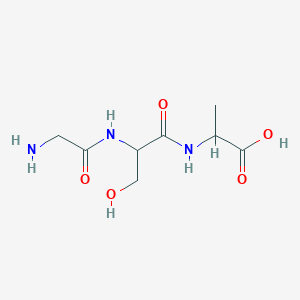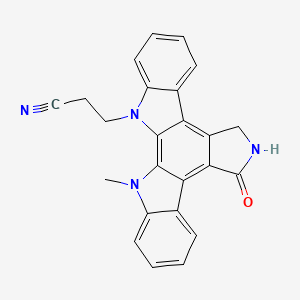
Go-6976
Vue d'ensemble
Description
Go-6976, also known as Go-6976 and Goe 6976, is an organic protein kinase inhibitor . It has some specificity for protein kinase C alpha and beta, and through their inhibition, it is thought to induce the formation of cell junctions, and hence inhibit the invasion of urinary bladder carcinoma cells .
Molecular Structure Analysis
The molecular formula of Go-6976 is C24H18N4O . Its molecular weight is 378.43 g/mol .Chemical Reactions Analysis
Go-6976 is a cell-permeable, reversible, and ATP-competitive inhibitor of PKC . It exhibits selectively for PKCα (IC₅₀ = 2.3 nM) and βI (IC₅₀ = 6.2 nM) .Physical And Chemical Properties Analysis
Go-6976 has a molecular weight of 378.43 g/mol . It is soluble in DMSO at 25mg/ml .Applications De Recherche Scientifique
Treatment of Arthritis
Go 6976 has been found to have ameliorating effects on collagen-induced arthritis . It inhibits protein kinase D (PKD1), which plays an important role in proinflammatory responses in arthritis . The compound’s ability to inhibit TLR/IL-1R-activated PKD1 might be the reason for its ameliorating effects on collagen-induced arthritis .
Inhibition of Cancer Cell Invasion
Go 6976 has been shown to promote the formation of cell junctions and inhibit the invasion of urinary bladder carcinoma cells . It induces rapid clustering of cultured carcinoma cells and formation of an increased number of desmosomes and adherens junctions . It also inhibits the migration of carcinoma cells and invasion through artificial basement membrane .
Inhibition of Tyrosine Kinases
Go 6976 is a potent inhibitor of JAK2 and FLT3 tyrosine kinases . These kinases play crucial roles in cell signaling and have been implicated in various types of cancers .
Treatment of Hyperglycemia-Induced Insulin Resistance
Go 6976 has been demonstrated to alleviate hyperglycemia-induced insulin resistance . However, the effects of mTOR inhibitor, rapamycin and Go 6976 were not additive and only rapamycin restored impaired insulin-stimulated AKT activation .
Mécanisme D'action
Target of Action
Go 6976 primarily targets Protein Kinase C (PKC) . It has some specificity for PKC alpha and beta . It is also a potent inhibitor of PKD and the tyrosine kinases Jak2 and FLT3 . These targets play crucial roles in various cellular processes, including cell cycle regulation and signal transduction.
Mode of Action
Go 6976 is an ATP-competitive PKC inhibitor . It selectively inhibits Ca2±dependent PKC isoforms over Ca2±independent ones . It also blocks JNK activation and inhibits PKCα-mediated, TPA-stimulated phosphorylation of CREB at Ser133 .
Biochemical Pathways
Go 6976 affects several biochemical pathways. It inhibits the checkpoint kinases Chk1 and/or Chk2, which regulate cell cycle arrest . It also blocks JNK activation and inhibits PKCα-mediated, TPA-stimulated phosphorylation of CREB at Ser133 . These actions can lead to changes in cell cycle progression and signal transduction.
Pharmacokinetics
It is known to be soluble in dmso at 25 mg/ml , but very poorly soluble in ethanol and water . This solubility profile may impact its bioavailability and distribution in the body.
Action Environment
The action of Go 6976 can be influenced by environmental factors. For instance, its solubility in different solvents can affect its bioavailability and distribution in the body . Additionally, its effectiveness at abrogating S and G2 arrest in human serum suggests that it may interact with other components in the biological environment .
Orientations Futures
Go-6976 has shown potential in various research areas. For instance, it has been found to reverse hyperglycemia-induced insulin resistance independently of cPKC inhibition in adipocytes . It has also been shown to initiate cytotoxicity involving acute leukemia . These properties make Go-6976 a promising candidate for preclinical and clinical studies.
Propriétés
IUPAC Name |
3-(23-methyl-14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c1-27-17-9-4-2-7-14(17)20-21-16(13-26-24(21)29)19-15-8-3-5-10-18(15)28(12-6-11-25)23(19)22(20)27/h2-5,7-10H,6,12-13H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVYILCFSYNJHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C4C(=C5C6=CC=CC=C6N(C5=C31)CCC#N)CNC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159731 | |
| Record name | Go 6976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Go-6976 | |
CAS RN |
136194-77-9 | |
| Record name | 12-(2-Cyanoethyl)-6,7,12,13-tetrahydro-13-methyl-5-oxo-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136194-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Go 6976 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136194779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Go-6976 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17029 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Go 6976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GO-6976 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9IQO7JZ16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






